molecular formula C7H6N2O2 B13952281 3-Hydroxy-6-methoxypicolinonitrile

3-Hydroxy-6-methoxypicolinonitrile

Cat. No.: B13952281
M. Wt: 150.13 g/mol
InChI Key: OQUREYPMUITCKN-UHFFFAOYSA-N
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Description

3-Hydroxy-6-methoxypicolinonitrile is a heterocyclic organic compound with a pyridine ring structure It is characterized by the presence of a hydroxyl group at the 3-position, a methoxy group at the 6-position, and a nitrile group at the 1-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6-methoxypicolinonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6-methoxypicolinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-6-methoxypicolinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-methoxypicolinonitrile involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with target proteins, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-methylpicolinonitrile
  • 3-Hydroxy-4-phenylpicolinonitrile
  • 3-Hydroxy-4-(4-methoxyphenyl)picolinonitrile

Uniqueness

3-Hydroxy-6-methoxypicolinonitrile is unique due to the specific positioning of the hydroxyl and methoxy groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these functional groups play a crucial role .

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3-hydroxy-6-methoxypyridine-2-carbonitrile

InChI

InChI=1S/C7H6N2O2/c1-11-7-3-2-6(10)5(4-8)9-7/h2-3,10H,1H3

InChI Key

OQUREYPMUITCKN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)O)C#N

Origin of Product

United States

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